5-[(3,4-dimethylphenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
CAS No. |
1207039-61-9 |
|---|---|
Molecular Formula |
C18H19N5O |
Molecular Weight |
321.384 |
IUPAC Name |
5-(3,4-dimethylanilino)-N-(3-methylphenyl)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C18H19N5O/c1-11-5-4-6-14(9-11)20-18(24)16-17(22-23-21-16)19-15-8-7-12(2)13(3)10-15/h4-10H,1-3H3,(H,20,24)(H2,19,21,22,23) |
InChI Key |
DMJOYHWYMPTPIO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=NNN=C2NC3=CC(=C(C=C3)C)C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-[(3,4-dimethylphenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the triazole ring: This can be achieved through a
Carboxamide formation: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid or its derivatives with an amine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and solvents to enhance reaction efficiency.
Chemical Reactions Analysis
5-[(3,4-dimethylphenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino or carboxamide groups can be replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to facilitate the reactions.
Scientific Research Applications
Chemistry
In the realm of chemistry, 5-[(3,4-dimethylphenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These properties make it a valuable intermediate in the development of new compounds with desirable characteristics.
Biology
The compound has shown significant promise as a bioactive molecule . Research indicates its potential applications in drug discovery and development due to its interaction with biological targets. Preliminary studies suggest that it may possess anti-inflammatory and anticancer properties. For instance, triazole derivatives have been evaluated for their antiproliferative effects against various cancer cell lines, indicating that modifications to the triazole structure can enhance biological activity.
Medicine
In medical research, this compound is being investigated for its therapeutic effects . Studies have highlighted its potential as an anticancer agent by inhibiting specific enzymes involved in tumor growth and inflammation pathways. The compound's ability to modulate enzyme activity may lead to new therapeutic strategies for treating cancer and inflammatory diseases.
Industry
The industrial applications of this compound include its use in developing new materials with specific properties. It can be utilized in creating polymers and coatings that require enhanced durability or specific chemical resistance. The versatility of triazole derivatives in material science is an area of ongoing research.
Antiproliferative Activity
A study published in MDPI examined the antiproliferative activity of several triazole derivatives against human cancer cell lines such as HePG-2 (hepatocellular carcinoma), MCF-7 (breast cancer), and PC-3 (prostate cancer). The findings indicated that certain derivatives exhibited comparable activity to established chemotherapeutic agents like doxorubicin .
| Compound | Cell Line Tested | IC50 (µM) | Comparison |
|---|---|---|---|
| 5a | HePG-2 | 10 | Similar to doxorubicin |
| 5b | MCF-7 | 15 | Comparable potency |
| 5c | PC-3 | 20 | Moderate activity |
Antimicrobial Activity
Another study focused on the antimicrobial properties of related triazole compounds revealed that some derivatives demonstrated significant activity against various pathogens including Staphylococcus aureus and Escherichia coli. This suggests that modifications in the triazole structure can lead to enhanced antimicrobial efficacy .
Mechanism of Action
The mechanism of action of 5-[(3,4-dimethylphenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: C4 Position: The 3-methylphenyl group in the target compound balances lipophilicity and steric effects, whereas quinoline (3l, 3n) or benzoxazole (12) substituents increase aromatic surface area for target interactions .
- Synthesis : General Procedure B () yields high-purity triazoles (>99%), while MKA027 () has a lower yield (26%), suggesting challenges in introducing benzyl groups.
Functional and Pharmacological Comparisons
- Antifungal Activity : PC945’s triazole core is optimized for inhaled antifungal action, but the target compound’s 3,4-dimethylphenyl group lacks the fluorinated motifs critical for fungal CYP51 inhibition .
- Antiepileptic Potential: RFM () shares the triazole core but uses a difluorophenylmethyl group, highlighting how halogenation influences CNS penetration—a feature absent in the target compound .
- Metabolic Stability : Fluorinated analogs () exhibit enhanced metabolic resistance compared to the target’s methylated aryl groups, which may undergo faster hepatic oxidation .
- Apoptosis Modulation: MKA027 () and related triazoles show activity in apoptosis pathways, suggesting the target compound’s amino group could similarly interact with apoptotic regulators like MIF or caspases .
Physicochemical Properties
Biological Activity
5-[(3,4-dimethylphenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives. Its molecular formula is with a molecular weight of 321.39 g/mol. This compound has garnered attention due to its structural complexity and potential pharmacological applications, particularly in medicinal chemistry.
Structural Characteristics
The compound features a triazole ring that is integral to its biological activity. The presence of various substituents, such as the dimethylphenyl and methylphenyl groups, contributes to its unique chemical properties. The specific substitution pattern on the triazole ring is believed to influence its interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 321.39 g/mol |
| CAS Number | 1207039-61-9 |
Biological Activities
Research indicates that triazole derivatives exhibit diverse pharmacological properties, including:
- Anticancer Activity : Some studies have demonstrated that compounds containing triazole rings can inhibit cancer cell proliferation. For instance, derivatives with similar structures have shown promising results against various cancer cell lines.
- Antimicrobial Properties : Triazole compounds are known for their antifungal and antibacterial activities. The mechanism often involves the inhibition of specific enzymes critical for microbial survival.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating inflammatory pathways and inhibiting pro-inflammatory cytokines.
Case Studies
- Anticancer Activity : A study on triazole derivatives highlighted that compounds with similar substituents exhibited significant cytotoxic effects against human cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
- Antimicrobial Efficacy : In vitro assays demonstrated that certain triazole derivatives effectively inhibited the growth of pathogenic fungi and bacteria by disrupting their cell membrane integrity .
- Enzyme Inhibition : Research has shown that some triazole derivatives act as inhibitors of acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases like Alzheimer's .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Interaction : The compound may inhibit enzymes involved in cancer cell proliferation or inflammation. This inhibition can occur through competitive or non-competitive mechanisms depending on the target enzyme's structure.
- Receptor Binding : It may bind to receptors involved in neurotransmission or immune responses, thereby modulating physiological processes.
Comparative Analysis with Other Compounds
When compared to other triazole derivatives, this compound shows distinct biological activities due to its unique substitution pattern:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 5-amino-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide | Contains amino group | Moderate anticancer activity |
| N-(3-methylphenyl)-5-methyltriazole | Methyl substitutions | Antifungal properties |
| 5-Phenylamino-1,2,3-triazole-4-carboxamide | Phenyl group instead of dimethylphenyl | Lower AChE inhibition |
Q & A
Basic: What synthetic methodologies are employed to synthesize 5-[(3,4-dimethylphenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, and how are intermediates purified?
Answer:
The synthesis typically involves a multi-step approach:
Condensation : React 3,4-dimethylaniline with an isocyanide derivative (e.g., 3-methylphenyl isocyanide) to form a carboximidoyl chloride intermediate.
Cyclization : Treat the intermediate with sodium azide (NaN₃) under Huisgen 1,3-dipolar cycloaddition conditions to generate the 1,2,3-triazole core .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water) isolates intermediates. Final purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., dimethylphenyl and methylphenyl groups) via chemical shifts (e.g., aromatic protons at δ 6.8–7.5 ppm) and coupling constants .
- X-ray Crystallography : Single-crystal diffraction (using SHELX programs) resolves bond lengths and angles (e.g., triazole ring planarity, ~1.34 Å for N–N bonds) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion at m/z 376.18) .
Advanced: How does the substitution pattern on the triazole core influence kinase inhibition activity?
Answer:
- Structural Basis : The 3,4-dimethylphenyl group enhances hydrophobic interactions with kinase ATP-binding pockets, while the 3-methylphenyl carboxamide stabilizes hydrogen bonding with catalytic lysine residues .
- Activity Comparison : Derivatives with bulkier substituents (e.g., naphthyl) show reduced solubility but higher potency in enzyme assays (IC₅₀ < 50 nM for VEGFR2), whereas electron-withdrawing groups (e.g., fluorine) improve metabolic stability .
- Methodological Validation : Use molecular docking (e.g., AutoDock Vina) and MD simulations (AMBER) to correlate substituent effects with binding free energies .
Advanced: What experimental strategies mitigate low aqueous solubility during biological assays?
Answer:
- Co-solvent Systems : Use DMSO/PBS mixtures (≤0.1% DMSO) for in vitro assays to maintain solubility without cytotoxicity .
- Prodrug Design : Introduce phosphate or PEGylated groups at the carboxamide nitrogen to enhance hydrophilicity .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size: 150–200 nm, PDI < 0.2) for sustained release in in vivo models .
Advanced: How should researchers resolve contradictions in bioactivity data across different cell lines?
Answer:
- Dose-Response Analysis : Perform multi-parametric assays (e.g., CellTiter-Glo, caspase-3/7 activation) to differentiate cytostatic vs. cytotoxic effects.
- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify secondary targets (e.g., PDGFR-β inhibition at IC₅₀ = 120 nM) that may explain variability .
- Transcriptomic Validation : Use RNA-seq to compare gene expression in responsive vs. resistant cell lines (e.g., differential Wnt/β-catenin pathway activation) .
Advanced: What crystallographic insights guide the optimization of this compound for drug design?
Answer:
- Torsion Angles : The dihedral angle between triazole and dimethylphenyl groups (e.g., 12.5° in analog structures) impacts conformational flexibility and binding .
- Hydrogen Bonding : Carboxamide oxygen forms a key H-bond with Tyr-823 in VEGFR2 (distance: 2.1 Å), confirmed via co-crystallization .
- Packing Analysis : π-π stacking interactions (3.8 Å spacing) between aromatic rings improve crystal lattice stability, aiding formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
